molecular formula C11H11BrN8 B3027903 H4R antagonist 1 CAS No. 1429375-54-1

H4R antagonist 1

カタログ番号 B3027903
CAS番号: 1429375-54-1
分子量: 335.16 g/mol
InChIキー: ICGICUHMULRYIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H4R antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist with an IC50 of 27 nM . It does not show any noticeable binding affinity to other subtypes of histamine receptors, H1R, H2R, and H3R .


Synthesis Analysis

Studies of H4R antagonists using 3D-QSAR, molecular docking and molecular dynamics were performed on a series of 88 histamine receptor 4 (H4R) antagonists to elucidate the 3D structural features required for activity . The results show that both the ligand-based CoMFA model and the CoMSIA model are acceptable, as they show good predictive capabilities .


Molecular Structure Analysis

The 3D-QSAR modeling of these H4R antagonists shows that compounds with bulky or hydrophobic substituents at positions 4-6 in ring A (R2 substituent), positively charged or hydrogen-bonding (HB) donor groups in the R1 substituent, and hydrophilic or HB acceptor groups in ring C show enhanced biological activities . The key amino acids in the binding pocket are TRP67, LEU71, ASP94, TYR95, PHE263 and GLN266 .


Chemical Reactions Analysis

The 3D-QSAR modeling of these H4R antagonists may lead to a better understanding of the mechanism of antagonism and aid in the design of new, more potent H4R antagonists .


Physical And Chemical Properties Analysis

The molecular formula of H4R antagonist 1 is C11H11BrN8 and its molecular weight is 335.16 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .

科学的研究の応用

Combined Treatment with H1 and H4 Receptor Antagonists in Atopic Dermatitis

H4R antagonists, in combination with H1 receptor (H1R) antagonists, have been found to significantly reduce inflammation in mouse models of atopic dermatitis (AD). This combined therapy has shown synergistic anti-inflammatory effects, resulting in less severe skin lesions, diminished influx of inflammatory cells, reduced epidermal thickening, and lower levels of IL-33 in lesional skin. This suggests a new strategy for treating AD (Köchling et al., 2017).

Anti-Inflammatory and Anti-Pruritic Effects in Chronic Dermatitis

H4R antagonists, when combined with H1R antagonists, have also demonstrated efficacy in alleviating chronic allergic dermatitis in animal models. This finding indicates the potential of H4R antagonists in treating conditions characterized by chronic dermatitis and associated pruritus (Ohsawa & Hirasawa, 2012).

Role in Inflammatory and Autoimmune Diseases

H4R antagonists have been identified as promising agents in the treatment of inflammatory and autoimmune diseases. Research on H4R knockout mice has shown reduced inflammation in models of atopic dermatitis, suggesting the H4R's significant role in driving inflammatory responses in these conditions (Rossbach et al., 2016).

Potential in Treating Neurological Diseases

Recent research proposes that H4R antagonists may have therapeutic effects in various neurodegenerative diseases. This is based on their anti-inflammatory and immune-modulating effects, including within the brain, indicating their potential application in central nervous system disorders (Shan, Martens, & Swaab, 2021).

Modulation in Joint Inflammation

Studies have explored the effect of H4R modulation in joint inflammation models, suggesting that H4R antagonists may play a role in mitigating inflammatory mediators and signaling pathways, thus highlighting their potential in treating arthritis (Ahmad et al., 2015).

Therapeutic Application in Allergic Diseases and Asthma

H4R antagonists are being evaluated for their role in allergic rhinitis, asthma, and other dermal allergies. The distribution of H4R in immune cells and its involvement in inflammatory cell trafficking indicate its potential as a target in treating these conditions (Salcedo, Pontes, & Merlos, 2013).

作用機序

The histamine H4 receptor (H4R) is the last discovered histamine receptor subtype and it modulates important immune functions in innate and in adaptive immune responses . H4R antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist .

Safety and Hazards

The safety data sheet advises to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

将来の方向性

The pathophysiological role of H4R and its antagonist in cancer suggests that H4R antagonists could be an innovative therapeutic focus for cancer therapeutics . Another study suggests that H4R antagonists could ameliorate the progression of experimental autoimmune encephalomyelitis, providing a potential molecular target for therapeutics .

特性

IUPAC Name

1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGICUHMULRYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H4R antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H4R antagonist 1
Reactant of Route 2
H4R antagonist 1
Reactant of Route 3
Reactant of Route 3
H4R antagonist 1
Reactant of Route 4
H4R antagonist 1
Reactant of Route 5
H4R antagonist 1
Reactant of Route 6
Reactant of Route 6
H4R antagonist 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。